ethyl 2-[(ethylsulfonyl)amino]benzoate
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Overview
Description
Ethyl 2-[(ethylsulfonyl)amino]benzoate is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of an ethylsulfonyl group attached to an amino group, which is further connected to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(ethylsulfonyl)amino]benzoate typically involves the following steps:
Methylation: The starting material, 4-amino-2-methoxybenzoic acid, undergoes methylation to form methyl 4-amino-2-methoxybenzoate.
Thiocyanation: The methylated product is then subjected to thiocyanation to introduce the thiocyanate group.
Ethylation: The thiocyanate intermediate is ethylated to form the ethylsulfonyl derivative.
Oxidation: The ethylsulfonyl derivative is oxidized to form the corresponding sulfone.
Hydrolysis: Finally, the ester group is hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of ethanol and water as solvents, which are environmentally friendly and cost-effective. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(ethylsulfonyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[(ethylsulfonyl)amino]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-[(ethylsulfonyl)amino]benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminobenzoate: Similar structure but lacks the ethylsulfonyl group.
Methyl 2-[(methylsulfonyl)amino]benzoate: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
Ethyl 2-[(ethylsulfonyl)amino]benzoate is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it more versatile in various applications .
Properties
IUPAC Name |
ethyl 2-(ethylsulfonylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-3-16-11(13)9-7-5-6-8-10(9)12-17(14,15)4-2/h5-8,12H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTWUJAGOWIWTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NS(=O)(=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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